molecular formula C23H18Br2N2O4 B11552898 2,4-dibromo-6-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate

2,4-dibromo-6-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate

Cat. No.: B11552898
M. Wt: 546.2 g/mol
InChI Key: IMXQZDNRJMGHMS-LGJNPRDNSA-N
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Description

2,4-dibromo-6-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate is a complex organic compound that features a benzoate ester functional group, bromine substituents, and a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dibromo-6-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate typically involves multiple steps:

    Bromination: The starting material, 2,4-dibromophenol, is brominated using bromine in the presence of a suitable catalyst to introduce bromine atoms at the 2 and 4 positions.

    Esterification: The brominated phenol is then esterified with benzoic acid or its derivatives in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to form the benzoate ester.

    Hydrazone Formation: The ester is then reacted with 2-[(2-methylphenoxy)acetyl]hydrazine under acidic or basic conditions to form the hydrazone linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage, leading to the formation of corresponding oximes or nitriles.

    Reduction: Reduction of the compound can occur at the ester or hydrazone functional groups, yielding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: Oximes, nitriles.

    Reduction: Alcohols, amines.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

2,4-dibromo-6-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate has several scientific research applications:

    Medicinal Chemistry: The compound’s hydrazone linkage and aromatic structure make it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: Its unique structure allows for potential use in the development of organic semiconductors or as a building block for advanced materials.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2,4-dibromo-6-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate is not fully understood. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The hydrazone linkage may allow for reversible binding to biological targets, while the bromine substituents could enhance binding affinity through halogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dibromo-6-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl acetate
  • 2,4-dichloro-6-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate

Uniqueness

Compared to similar compounds, 2,4-dibromo-6-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate is unique due to the presence of bromine atoms, which can significantly influence its chemical reactivity and biological activity. The bromine atoms can participate in halogen bonding, potentially enhancing the compound’s binding affinity to biological targets and its overall stability.

Properties

Molecular Formula

C23H18Br2N2O4

Molecular Weight

546.2 g/mol

IUPAC Name

[2,4-dibromo-6-[(E)-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C23H18Br2N2O4/c1-15-7-5-6-10-20(15)30-14-21(28)27-26-13-17-11-18(24)12-19(25)22(17)31-23(29)16-8-3-2-4-9-16/h2-13H,14H2,1H3,(H,27,28)/b26-13+

InChI Key

IMXQZDNRJMGHMS-LGJNPRDNSA-N

Isomeric SMILES

CC1=CC=CC=C1OCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC=CC=C3

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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